molecular formula C10H8O2S2 B14505297 2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione CAS No. 62898-97-9

2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione

Cat. No.: B14505297
CAS No.: 62898-97-9
M. Wt: 224.3 g/mol
InChI Key: RVQQWBVMCMLNRT-UHFFFAOYSA-N
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Description

2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione is an organic compound characterized by the presence of a dithiolane ring fused to a cycloheptadiene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione typically involves the reaction of sodium 1,1-dithiolates with polychloroalkanes in the presence of a solvent such as dimethylformamide (DMF) . The reaction conditions often require the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiolane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Organolithium compounds, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .

Mechanism of Action

The mechanism by which 2-(1,3-Dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione exerts its effects involves the interaction of its dithiolane ring with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in redox reactions or act as catalysts in organic synthesis . The pathways involved often include electron transfer processes facilitated by the compound’s unique electronic structure .

Properties

CAS No.

62898-97-9

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

2-(1,3-dithiolan-2-ylidene)cyclohepta-4,6-diene-1,3-dione

InChI

InChI=1S/C10H8O2S2/c11-7-3-1-2-4-8(12)9(7)10-13-5-6-14-10/h1-4H,5-6H2

InChI Key

RVQQWBVMCMLNRT-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C2C(=O)C=CC=CC2=O)S1

Origin of Product

United States

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